![molecular formula C11H17NO2S B2632063 Cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 2026427-28-9](/img/structure/B2632063.png)
Cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate is a chemical compound with a unique bicyclic structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure features a cyclopentyl group attached to a bicyclic system containing sulfur and nitrogen atoms, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the introduction of the cyclopentyl group. Commonly used reagents and conditions include:
Formation of the Bicyclic Core: This step often involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. Reagents such as sulfur dichloride and amines are commonly used.
Introduction of the Cyclopentyl Group: This step involves the alkylation of the bicyclic core with cyclopentyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production typically requires the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
Cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its bicyclic structure allows it to interact with specific biological targets.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to enzymes and receptors, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.
類似化合物との比較
Cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate can be compared with other similar compounds, such as:
N-cyclopentyl-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide: This compound has a similar bicyclic structure but differs in the functional group attached to the bicyclic core.
This compound derivatives: Various derivatives of the compound can be synthesized by modifying the functional groups, leading to different chemical and biological properties.
The uniqueness of Cyclopentyl 2-thia-5-azabicyclo[22
特性
IUPAC Name |
cyclopentyl 2-thia-5-azabicyclo[2.2.1]heptane-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c13-11(14-9-3-1-2-4-9)12-6-10-5-8(12)7-15-10/h8-10H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOQFDDVBNRNEQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC(=O)N2CC3CC2CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2631987.png)
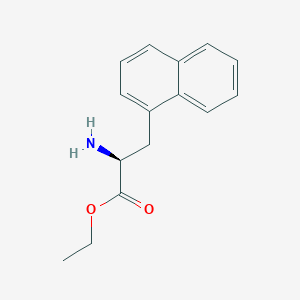
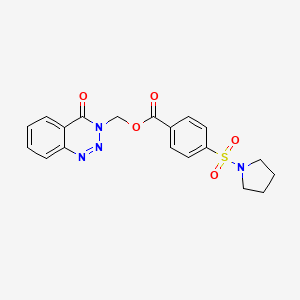
![1-methyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2631992.png)

![N-(1-cyanocyclohexyl)-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2631995.png)
![3-(2-chloro-6-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2631996.png)
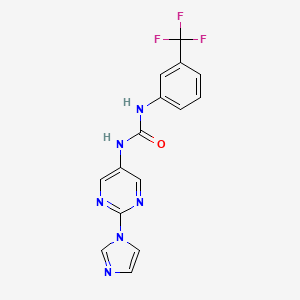
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate](/img/structure/B2631998.png)
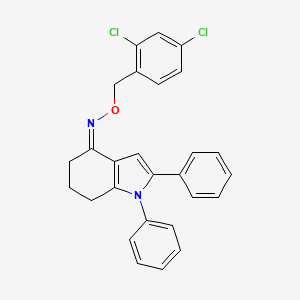
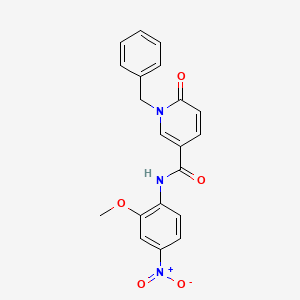
![1-(4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine](/img/structure/B2632002.png)
![4-fluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2632003.png)
